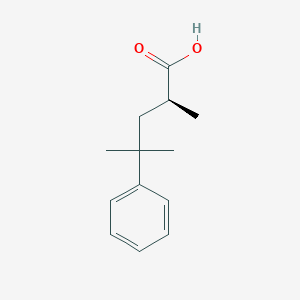
2-氯-1-(4-己基苯基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-hexylphenyl)propan-1-one: is an organic compound with the molecular formula C15H21ClO It is a chlorinated ketone, characterized by the presence of a chloro group attached to the first carbon of the propanone chain and a hexyl-substituted phenyl group at the fourth position
科学研究应用
Chemistry:
2-Chloro-1-(4-hexylphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine:
In biological research, this compound may be used to study the effects of chlorinated ketones on cellular processes. Its potential as a pharmacological agent is also being explored, particularly in the development of new drugs with specific biological activities.
Industry:
In the industrial sector, 2-Chloro-1-(4-hexylphenyl)propan-1-one is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions:
-
Friedel-Crafts Acylation: One common method for synthesizing 2-Chloro-1-(4-hexylphenyl)propan-1-one involves the Friedel-Crafts acylation of 4-hexylbenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Grignard Reaction: Another synthetic route involves the reaction of 4-hexylbenzylmagnesium bromide with 2-chloropropionyl chloride. This method requires the preparation of the Grignard reagent, which is then reacted with the acyl chloride to form the desired ketone.
Industrial Production Methods:
Industrial production of 2-Chloro-1-(4-hexylphenyl)propan-1-one may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions:
-
Substitution Reactions: The chloro group in 2-Chloro-1-(4-hexylphenyl)propan-1-one can undergo nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group to form the corresponding alcohol.
-
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Major Products:
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
作用机制
The mechanism of action of 2-Chloro-1-(4-hexylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro group and carbonyl group play crucial roles in its reactivity and biological activity. The compound may act as an electrophile, reacting with nucleophiles in biological systems. Its effects on cellular pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
2-Chloro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a hexyl group.
2-Chloro-1-(4-ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a hexyl group.
2-Chloro-1-(4-propylphenyl)propan-1-one: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness:
The presence of the hexyl group in 2-Chloro-1-(4-hexylphenyl)propan-1-one imparts unique chemical and physical properties compared to its analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
2-chloro-1-(4-hexylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15(17)12(2)16/h8-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFORDALUOQQUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)
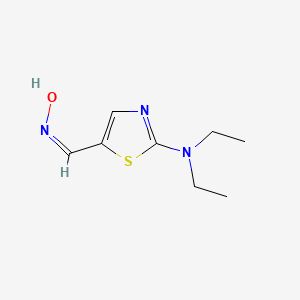


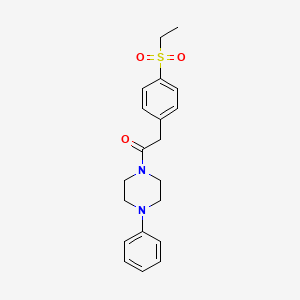
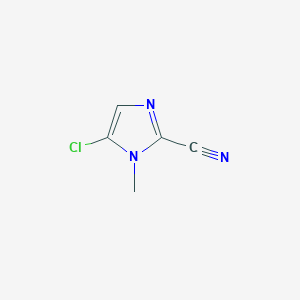
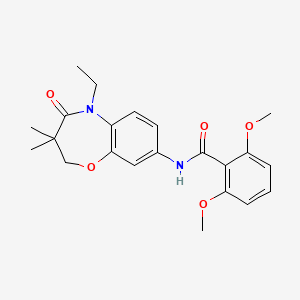
![2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2934295.png)


